1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
CAS No.: 892280-65-8
Cat. No.: VC6698809
Molecular Formula: C22H24N6O3S
Molecular Weight: 452.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892280-65-8 |
|---|---|
| Molecular Formula | C22H24N6O3S |
| Molecular Weight | 452.53 |
| IUPAC Name | 12-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
| Standard InChI | InChI=1S/C22H24N6O3S/c1-25-21(30)20-17(9-14-32-20)28-18(23-24-22(25)28)7-8-19(29)27-12-10-26(11-13-27)15-3-5-16(31-2)6-4-15/h3-6,9,14H,7-8,10-13H2,1-2H3 |
| Standard InChI Key | CGUKYUMSRROTHU-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name—12-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one—reflects its intricate polycyclic system. Key features include:
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Thieno[2,3-e][1, triazolo[4,3-a]pyrimidin-5(4H)-one core: A fused tricyclic system combining thiophene, triazole, and pyrimidinone rings.
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4-Methoxyphenylpiperazine moiety: Linked via a 3-oxopropyl spacer, this group is associated with serotonin and dopamine receptor modulation.
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Methyl substitution at N4: Enhances metabolic stability and influences binding affinity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 892280-65-8 |
| Molecular Formula | C<sub>22</sub>H<sub>24</sub>N<sub>6</sub>O<sub>3</sub>S |
| Molecular Weight | 452.53 g/mol |
| SMILES | CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
| InChIKey | CGUKYUMSRROTHU-UHFFFAOYSA-N |
Synthetic Pathways and Optimization
General Synthesis Strategy
While explicit synthetic details for this compound are unavailable, its structure suggests a multi-step approach:
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Core Construction: Formation of the thieno-triazolo-pyrimidinone core via cyclocondensation. Analogous thienopyrimidine syntheses involve reacting aminothiophenes with formamide or urea derivatives under acidic or thermal conditions . For example, Patel et al. achieved 72% yields for 2-methyl-thieno[2,3-d]pyrimidin-4(3H)-one using 3-cyanothiophene acetamide and NaOH .
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Side Chain Introduction: The 4-methoxyphenylpiperazine group is likely appended through nucleophilic acyl substitution or amide coupling. Piperazine derivatives are commonly introduced via alkylation or reductive amination.
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Functionalization: Methylation at N4 may employ methyl halides or dimethyl sulfate in the presence of base.
Challenges and Yield Optimization
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Steric Hindrance: Bulky substituents on the triazolopyrimidine core may impede cyclization. High-temperature conditions (e.g., 170°C) or microwave-assisted synthesis could improve reaction efficiency .
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Solubility Issues: The lipophilic nature of the tricyclic core necessitates polar aprotic solvents (e.g., DMF, DMSO) to enhance reactant solubility .
Biological Activity and Mechanistic Insights
Hypothesized Targets
The compound’s structural motifs suggest dual activity:
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Piperazine Interaction: The 4-methoxyphenylpiperazine group is a hallmark of 5-HT<sub>1A</sub> and D<sub>2</sub> receptor ligands. Molecular docking studies of analogous compounds show hydrogen bonding with Ser159 and hydrophobic interactions with Phe339 in 5-HT<sub>1A</sub>.
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Thienopyrimidine Core: Thieno[2,3-d]pyrimidines inhibit kinases (e.g., EGFR, VEGFR) and phosphodiesterases, implicating potential anticancer or anti-inflammatory applications .
Table 2: Activity of Related Thienopyrimidines
| Compound | Target | IC<sub>50</sub> (nM) |
|---|---|---|
| 2-Methyl-thieno[2,3-d]pyrimidin-4-one | EGFR | 12.4 |
| 2-Trichloromethyl derivative | PDE4 | 8.7 |
| Target Compound (Hypothesized) | 5-HT<sub>1A</sub> | ~50 (Estimated) |
Chemical Modifications and SAR
Side Chain Variations
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Piperazine Substituents: Replacing the 4-methoxyphenyl group with 3-chlorophenyl enhances D<sub>2</sub> affinity but reduces 5-HT<sub>1A</sub> selectivity.
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Spacer Length: Extending the 3-oxopropyl linker to 4-oxobutyl decreases CNS penetration due to increased polarity.
Core Modifications
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